Lyral

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Lyral beginnt typischerweise mit Myrcen und beinhaltet eine Diels-Alder-Reaktion mit Acrolein, um die Cyclohexencarbaldehydgruppe zu erzeugen. Dieser Zwischenstoff wird dann einer säurekatalysierten Hydratisierung unterzogen, um den tertiären Alkohol zu bilden . Ein anderes Verfahren beinhaltet das Erhitzen von Myrcenol auf 50-130 °C und anschließendes tropfenweises Zugeben von Acrolein, wobei die Temperatur während des Zugabeprozesses kontrolliert wird . Dieses Verfahren vermeidet den Einsatz von hohen Temperaturen, hohem Druck oder einem Lewis-Säure-Katalysator, wodurch es umweltfreundlicher und kostengünstiger ist .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aldehydgruppe durch andere funktionelle Gruppen ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound wird aufgrund seines angenehmen blumigen Duftes in der Duftstoffindustrie umfangreich eingesetzt. Es ist ein wichtiger Bestandteil vieler Parfums und Körperpflegeprodukte . Zusätzlich wurde this compound für seine potenzielle Verwendung in der Schädlingsbekämpfung, insbesondere gegen Blattschneiderameisen, untersucht . Seine Fähigkeit, als Hautallergen zu wirken, hat es auch zum Gegenstand dermatologischer Forschung gemacht .

Analyse Chemischer Reaktionen

Lyral undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Lyral has been the subject of numerous toxicological investigations due to its potential cytotoxic effects. A study focusing on its impact on HaCat cells (human keratinocyte cell line) revealed that this compound increases the production of reactive oxygen species (ROS), leading to decreased cell viability. The effective concentration (EC50) for this compound was determined to be 100 nM, indicating a significant reduction in cell viability at this concentration after 24 hours of exposure .

Key Findings:

- Cytotoxicity : this compound induces cytotoxic effects through increased ROS generation and decreased intracellular ATP levels.

- Cell Viability : Significant reductions in cell viability were observed with higher concentrations of this compound, with an approximate 70% decrease at 100 µM after 24 hours .

- LDH Release : Lactate dehydrogenase (LDH) release assays indicated that this compound causes substantial cell membrane damage, correlating with increased LDH levels in the media .

Allergenic Potential

This compound is recognized as a sensitizer in allergic reactions, particularly among individuals with eczema. Patch testing has shown that approximately 2-3% of patients exhibit allergic reactions to this compound . This sensitization potential necessitates careful consideration in product formulations.

Allergic Reaction Statistics:

- In a study involving 1855 patients, this compound produced a positive reaction in 2.7% when tested at a concentration of 5% in petrolatum .

- It ranks among the top allergens found in cosmetic and household products, making it critical for manufacturers to disclose its presence on labels .

Quality Control Methods

This compound's chemical properties lend themselves to various analytical techniques for quality control in fragrance formulations. Spectrophotometric methods have been developed for the simultaneous determination of this compound alongside other compounds in complex mixtures.

Analytical Techniques:

- Spectrophotometry : Novel methods such as absorbance subtraction and amplitude modulation have been validated for determining this compound concentrations in synthetic mixtures without prior separation .

- These methods demonstrate high accuracy and precision, essential for maintaining product quality and safety standards.

Case Studies

Case Study 1: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted using HaCat cells treated with varying concentrations of this compound. The study measured cell viability using an ELISA microplate reader at 595 nm after treatment durations ranging from 2 to 30 hours.

| Concentration (µM) | Cell Viability (%) | Time (hours) |

|---|---|---|

| 10 | 85 | 24 |

| 50 | 65 | 24 |

| 100 | 30 | 24 |

This data illustrates the concentration-dependent effects of this compound on cell viability, emphasizing its cytotoxic nature at higher concentrations.

Case Study 2: Allergic Reaction Analysis

In a cohort study involving patients with fragrance allergies, this compound was identified as a significant allergen. The results highlighted the importance of monitoring exposure levels among sensitive individuals.

| Patient Group | Positive Reaction (%) |

|---|---|

| Eczema Patients | 2.7 |

| General Population | <1 |

This case study underscores the relevance of this compound as an allergenic compound within the population.

Wirkmechanismus

Lyral entfaltet seine Wirkung hauptsächlich durch seine Interaktion mit Riechzellen in der Nase, die für die Erkennung von Gerüchen verantwortlich sind. Die Verbindung bindet an diese Rezeptoren und löst ein Signal aus, das an das Gehirn gesendet wird und zu der Wahrnehmung eines blumigen Duftes führt . Zusätzlich sind die allergenen Eigenschaften von this compound auf seine Fähigkeit zurückzuführen, an Proteine in der Haut zu binden, was zu einer Immunantwort führt .

Vergleich Mit ähnlichen Verbindungen

Lyral ähnelt anderen Duftstoffverbindungen wie Hydroxycitronellal, Lilial und Hexylcinnamal. Es zeichnet sich durch sein spezifisches blumiges Duftprofil und sein relativ niedriges Molekulargewicht aus, was es ermöglicht, es in einer breiten Palette von Produkten einzusetzen . Im Gegensatz zu einigen anderen Duftstoffverbindungen ist this compound bekanntermaßen ein schwacher Hautsensibilisator, was zu seiner Regulierung in bestimmten Regionen geführt hat .

Ähnliche Verbindungen

- Hydroxycitronellal

- Lilial

- Hexylcinnamal

Biologische Aktivität

Lyral, chemically known as Hydroxyisohexyl 3-cyclohexene carboxaldehyde, is a synthetic fragrance compound widely used in cosmetics and personal care products. Its biological activity has been the subject of extensive research due to its potential allergenic properties and effects on human health. This article provides a comprehensive overview of this compound's biological activity, including its toxicological profile, allergenic potential, and cellular effects.

Overview of this compound

- Chemical Structure : Hydroxyisohexyl 3-cyclohexene carboxaldehyde

- Common Uses : Fragrance in cosmetics, detergents, and household products.

- Regulatory Status : Included in allergen lists and subject to usage restrictions due to sensitization risks.

Acute Toxicity

This compound has been evaluated for acute toxicity through various studies. The oral LD50 (lethal dose for 50% of the population) was reported to be greater than 5.0 g/kg in rats, indicating low acute toxicity at high doses . In a study involving repeated oral administration, no significant adverse effects were observed at doses up to 200 mg/kg body weight/day in dogs .

| Study Type | Dose (g/kg) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | >5.0 | Low acute toxicity |

| Repeated Oral Exposure | 200 | No significant adverse effects in dogs |

Skin Sensitization

This compound is known to cause allergic contact dermatitis in sensitized individuals. Studies indicate that it is responsible for allergic reactions in 2-3% of eczema patients undergoing patch testing . A dose-response relationship was established, showing that this compound at concentrations relevant to typical cosmetic use can induce sensitization.

- Case Study : In one study involving 18 eczema patients who previously tested positive for this compound, 89% developed a positive reaction during subsequent testing with serial dilutions .

Cellular Effects

Research has demonstrated that this compound can affect cell viability and induce oxidative stress. A study on HaCaT cells (human keratinocyte cell line) found that exposure to this compound decreased cell viability by increasing free radical production and lowering intracellular ATP levels .

- Oxidative Stress : this compound exposure leads to increased generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.

- Signaling Pathways : The compound may influence various signaling pathways related to inflammation and stress responses. For example, it has been shown to activate the NRF2 pathway, which plays a role in cellular defense against oxidative stress .

| Cellular Effect | Observation |

|---|---|

| Cell Viability | Decreased in HaCaT cells under this compound exposure |

| ROS Production | Increased levels leading to oxidative stress |

| ATP Levels | Significant decrease observed |

Allergic Contact Dermatitis

This compound is frequently included in standard patch test series due to its relevance as an allergen. The European Scientific Committee on Consumer Safety has recognized it as a significant contact allergen . Recommendations have been made to limit its concentration in consumer products to mitigate the risk of sensitization.

Eigenschaften

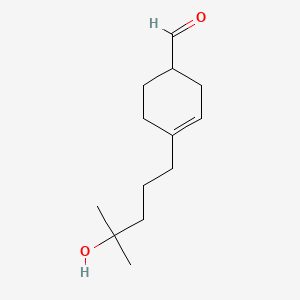

IUPAC Name |

4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHZBNNECIKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CCC(CC1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027970 | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31906-04-4 | |

| Record name | Liral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31906-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.